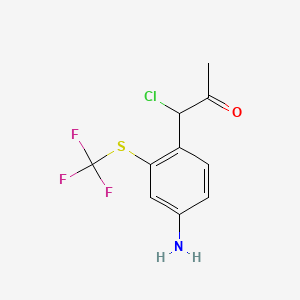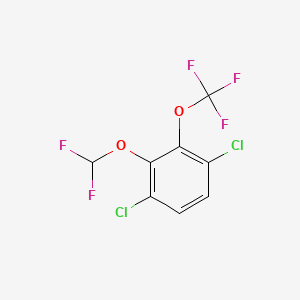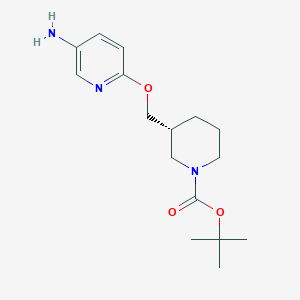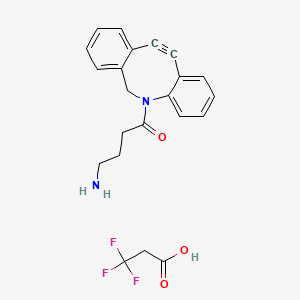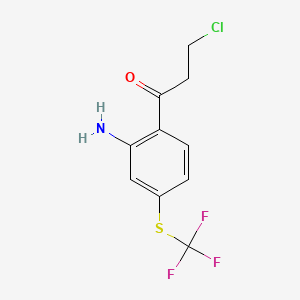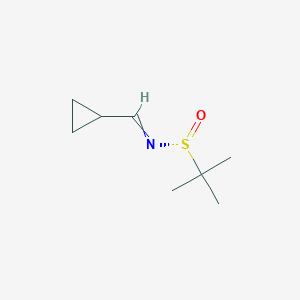
1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2. It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the direct iodination of fluorobenzene derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms allows it to participate in various chemical reactions, influencing the pathways and effects it exerts. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene can be compared with similar compounds such as:
1,4-Diiodobenzene: Lacks the fluorine and fluoromethyl groups, making it less reactive in certain chemical reactions.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.
1-Fluoro-2-(fluoromethyl)benzene: Similar structure but lacks the iodine atoms, affecting its reactivity and applications
Eigenschaften
Molekularformel |
C7H4F2I2 |
|---|---|
Molekulargewicht |
379.91 g/mol |
IUPAC-Name |
1-fluoro-3-(fluoromethyl)-2,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2 |
InChI-Schlüssel |
BAMDUIDCCHCTNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CF)I)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14052784.png)


